5-Cyclohexylpentyl beta-D-maltoside

Description

BenchChem offers high-quality 5-Cyclohexylpentyl beta-D-maltoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexylpentyl beta-D-maltoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H42O11 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23+/m1/s1 |

InChI Key |

RVTGFZGNOSKUDA-GNKAUAAYSA-N |

Isomeric SMILES |

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The In-Depth Guide to 5-Cyclohexylpentyl β-D-maltoside (CYMAL-5) for Membrane Protein Research

A Senior Application Scientist's Perspective on Leveraging a Unique Cycloalkyl Maltoside Detergent for Structural and Functional Biology

In the intricate world of membrane protein science, the choice of detergent is a critical determinant of success. These amphipathic molecules are the unsung heroes that coax integral membrane proteins from their native lipid bilayer environment, keeping them soluble and, ideally, in their functionally active conformation. Among the vast arsenal of available detergents, 5-Cyclohexylpentyl β-D-maltoside, commonly known as CYMAL-5, has carved out a niche for itself as a valuable tool for the solubilization, purification, and crystallization of challenging membrane protein targets.[1][2][3] This guide provides a comprehensive technical overview of CYMAL-5, grounded in scientific principles and practical application, to empower researchers in their quest to unravel the mysteries of membrane proteins.

The Rationale for Detergent Selection: A Balancing Act

The journey to a high-resolution structure or a functional assay of a membrane protein begins with its gentle yet effective extraction from the cell membrane.[4] This process is a delicate balancing act. The detergent must be potent enough to disrupt the lipid-lipid and lipid-protein interactions that hold the membrane together, yet mild enough to preserve the intricate three-dimensional structure and biological activity of the protein of interest.[5][6] Non-ionic detergents, such as those in the maltoside family, are often favored for their ability to break these interactions without disrupting the protein-protein contacts essential for structural integrity.[5][7]

CYMAL-5 belongs to this class of non-ionic detergents, but with a key structural distinction: a cyclohexyl group in its hydrophobic tail.[8] This feature imparts unique properties that can be advantageous for specific membrane proteins, contributing to the stability of detergent micelles and the resulting protein-detergent complexes.[8]

Physicochemical Properties of CYMAL-5: A Comparative Overview

To appreciate the utility of CYMAL-5, it is essential to understand its key physicochemical parameters in the context of other commonly used detergents. The critical micelle concentration (CMC) is a particularly important property; it is the concentration at which detergent monomers begin to self-assemble into micelles.[5][6] For effective solubilization, the detergent concentration should be significantly above its CMC.

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM in H2O) | Aggregation Number |

| CYMAL-5 | Non-ionic (Cycloalkyl Maltoside) | 494.57 [9] | 2.4 - 5.0 [9] | ~66 [10] |

| CYMAL-6 | Non-ionic (Cycloalkyl Maltoside) | 508.60 | 0.56 | 91 |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (Alkyl Maltoside) | 510.62 | 0.17 | ~78 |

| n-Decyl-β-D-maltoside (DM) | Non-ionic (Alkyl Maltoside) | 482.56 | 1.8 | ~73 |

| n-Octyl-β-D-glucoside (OG) | Non-ionic (Alkyl Glucoside) | 292.37 | ~20-25 | ~27-100 |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (Maltose Neopentyl Glycol) | 1053.2 | 0.01 | ~120 |

| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | 229.42 | 1-2 | ~75 |

This table presents a selection of commonly used detergents and their properties for comparative purposes. Values can vary depending on experimental conditions such as temperature, pH, and ionic strength.

The relatively high CMC of CYMAL-5 compared to long-chain alkyl maltosides like DDM can be advantageous for certain applications, as it can be more easily removed during downstream steps like reconstitution into liposomes or for certain analytical techniques.

Experimental Workflows: A Practical Guide to Using CYMAL-5

The following sections outline detailed, step-by-step methodologies for the use of CYMAL-5 in the key stages of membrane protein research. These protocols are synthesized from established principles and best practices in the field.

Workflow 1: Solubilization of Integral Membrane Proteins

This workflow describes the initial extraction of a target membrane protein from a cellular membrane preparation. The goal is to efficiently solubilize the protein while maintaining its structural integrity.

Caption: Workflow for membrane protein solubilization using CYMAL-5.

Detailed Protocol:

-

Membrane Preparation: Start with a high-quality preparation of isolated cell membranes containing the overexpressed target protein. This is typically achieved through cell lysis followed by differential centrifugation.

-

Buffer Preparation: Prepare a suitable solubilization buffer. A common starting point is 50 mM Tris-HCl or HEPES at a pH appropriate for the target protein (typically 7.5-8.0), 150-300 mM NaCl, 10-20% glycerol (for stability), and protease inhibitors.

-

Resuspension: Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: From a 10% (w/v) stock solution of CYMAL-5 in water, add the detergent to the resuspended membranes to a final concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically but should be well above the CMC.

-

Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or rocker) to allow for efficient solubilization.

-

Clarification: Pellet the insoluble material by ultracentrifugation at >100,000 x g for 1 hour at 4°C.

-

Collection and Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze a small aliquot by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Workflow 2: Purification of a Solubilized Membrane Protein

This workflow outlines a two-step purification strategy for a His-tagged membrane protein solubilized in CYMAL-5, utilizing immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Caption: Two-step purification of a membrane protein in CYMAL-5.

Detailed Protocol:

-

IMAC equilibration: Equilibrate a Ni-NTA affinity column with a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05% (w/v) CYMAL-5. The detergent concentration is lowered after solubilization to maintain protein stability while minimizing excess micelles.

-

Binding: Load the clarified supernatant from the solubilization step onto the equilibrated column.

-

Washing: Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with a similar buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

SEC equilibration: Equilibrate a size-exclusion chromatography column (e.g., a Superdex 200 or similar) with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, and 0.05% (w/v) CYMAL-5.

-

Polishing: Concentrate the IMAC eluate and inject it onto the SEC column. Collect the fractions corresponding to the monodisperse peak of the target protein.

-

Analysis and Storage: Analyze the purified protein for purity by SDS-PAGE and for homogeneity by analytical SEC. The purified protein can be concentrated and stored at -80°C.

Workflow 3: Crystallization of a Membrane Protein

This workflow provides a general framework for setting up crystallization trials for a purified membrane protein in CYMAL-5 using the vapor diffusion method. Finding the optimal crystallization conditions is often an empirical process requiring the screening of many different conditions.[11][12]

Caption: Vapor diffusion crystallization setup for a membrane protein.

Detailed Protocol:

-

Protein Concentration: Concentrate the purified, monodisperse protein to 5-15 mg/mL.

-

Crystallization Screens: Utilize commercially available or custom-made sparse matrix screens to test a wide range of precipitants, salts, and pH values.

-

Vapor Diffusion Setup: In a crystallization plate, mix a small volume (e.g., 100-200 nL) of the concentrated protein solution with an equal volume of the reservoir solution from the crystallization screen.

-

Equilibration: Seal the plate and allow the drops to equilibrate against the reservoir solution via vapor diffusion. This slowly increases the concentration of the protein and precipitant in the drop, hopefully leading to nucleation and crystal growth.

-

Incubation and Monitoring: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor them regularly for the appearance of crystals over several days to weeks.

Conclusion: The Strategic Application of CYMAL-5

5-Cyclohexylpentyl β-D-maltoside is a valuable addition to the membrane protein researcher's toolkit. Its unique cycloalkyl tail provides an alternative hydrophobic environment that can be beneficial for the stability and crystallization of certain membrane proteins that may not perform well in traditional linear-chain detergents. While not a "magic bullet," CYMAL-5 offers a distinct set of properties that can be strategically employed to overcome challenges in membrane protein structural and functional studies. As with any detergent, empirical screening and optimization are key to success. This guide provides a foundational understanding and practical workflows to enable researchers to effectively harness the potential of CYMAL-5 in their scientific endeavors.

References

-

Creative Biolabs. (n.d.). CYMAL-5, Sol-Grade (CAT#: MPD0014K). Retrieved February 13, 2024, from [Link]

-

CliniSciences. (n.d.). cymal. Retrieved February 13, 2024, from [Link]

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

-

Cusabio. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved February 13, 2024, from [Link]

-

Lee, S. Y. (2013). Biomolecular membrane protein crystallization. Journal of Zhejiang University. Science. B, 14(11), 977–988. [Link]

-

Creative Biostructure. (n.d.). Membrane Protein Crystallization. Retrieved February 13, 2024, from [Link]

-

Koepke, J., & Michel, H. (1997). Crystallization of membrane proteins. Current opinion in structural biology, 7(4), 543–547. [Link]

- Breyton, C., & Pucci, B. (2014). Detergents for membrane protein solubilization and stabilization. Methods in molecular biology (Clifton, N.J.), 1149, 13–30.

-

Creative Biolabs. (n.d.). CYMAL-5. Retrieved February 13, 2024, from [Link]

- Lee, A. G. (2015). Methods for the Successful Crystallization of Membrane Proteins. Methods in molecular biology (Clifton, N.J.), 1261, 233–247.

-

GE Healthcare. (2007). Recombinant Protein Purification Handbook. Retrieved February 13, 2024, from [Link]

- Katayama, H., Tabata, T., Ishihama, Y., & Nishimura, T. (2004). Efficient in-gel digestion procedure using 5-cyclohexyl-1-pentyl-beta-D-maltoside as an additive for gel-based membrane proteomics. Rapid communications in mass spectrometry : RCM, 18(20), 2388–2394.

- Grisshammer, R. (2006). Purification of recombinant G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 343, 333–351.

- Reyes, C. L., & Chang, G. (2008). Nucleotide Dependent Packing Differences in Helical Crystals of the ABC Transporter MsbA. Journal of structural biology, 161(2), 169–176.

-

CliniSciences. (n.d.). cymal. Retrieved February 13, 2024, from [Link]

- Plückthun, A., & de Gier, J. L. (2015). Large-scale production and protein engineering of G protein-coupled receptors for structural studies. Frontiers in pharmacology, 6, 58.

- Lee, J. Y., Kinch, L. N., Borek, D. M., Wang, J., Wang, J., Urbatsch, I. L., … & Rosenbaum, D. M. (2016). Crystal structure of the human sterol transporter ABCG5/ABCG8.

- Jamshad, M., Lin, Y. P., Knowles, T. J., Parslow, R. A., Harris, C., Wheatley, M., … & Bill, R. M. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Bioscience reports, 35(3), e00212.

- Lee, S. C., Knowles, T. J., Postis, V. L., Jamshad, M., Parslow, R. A., Lin, Y. P., … & Bill, R. M. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Bioscience reports, 35(3), e00212.

- Lee, J. Y., Kinch, L. N., Borek, D. M., Wang, J., Wang, J., Urbatsch, I. L., … & Rosenbaum, D. M. (2016). Crystal structure of the human sterol transporter ABCG5/ABCG8.

- Son, J., Park, C., & Lee, J. (2021). Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. Current Research in Structural Biology, 3, 85-94.

-

Creative Biostructure. (n.d.). Membrane Protein Crystallization. Retrieved February 13, 2024, from [Link]

- Locher, K. P. (2009). Structural diversity of ABC transporters. Current opinion in structural biology, 19(4), 426–431.

-

GE Healthcare. (2007). Protein Purification Handbook. Retrieved February 13, 2024, from [Link]

-

GE Healthcare. (2007). Purification of Membrane Proteins. Retrieved February 13, 2024, from [Link]

- Reyes, C. L., & Chang, G. (2005). Lipopolysaccharide stabilizes the crystal packing of the ABC transporter MsbA. Acta crystallographica. Section D, Biological crystallography, 61(Pt 6), 729–732.

- Roche Applied Science. (2003). 5.2 Protein purification. In The Complete Guide to Recombinant Protein Expression.

Sources

- 1. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 5. cusabio.com [cusabio.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. CYMAL Clinisciences [clinisciences.com]

- 9. 5-Cyclohexylpentyl b- D -maltoside = 98.0 TLC 250692-65-0 [sigmaaldrich.com]

- 10. ttuhsc.edu [ttuhsc.edu]

- 11. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]

Cymal-5: The Cyclohexyl-Maltoside Hybrid for Membrane Protein Structural Biology

This guide provides a technical deep-dive into Cymal-5 , a cyclohexyl-alkyl maltoside detergent engineered to bridge the gap between stability and crystallizability in membrane protein research.

Executive Summary

Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) represents a strategic compromise in the detergent landscape. Unlike linear alkyl maltosides (e.g., DDM) which form large, stable micelles that can obstruct crystal contacts, or short-chain glucosides (e.g., OG) which are often too harsh for complex proteins, Cymal-5 incorporates a cyclohexyl ring at the terminus of its hydrophobic tail.

This structural rigidity restricts the conformational freedom of the alkyl chain, resulting in a detergent that forms compact micelles (favoring crystallization) while maintaining sufficient hydrophobicity to stabilize sensitive integral membrane proteins (IMPs) like GPCRs and transporters.

Chemical & Physical Profile

The utility of Cymal-5 is dictated by its physicochemical "Vital Statistics." These parameters determine its removal strategy, dialysis potential, and behavior in solution scattering experiments.

Table 1: Cymal-5 Vital Statistics

| Property | Value | Technical Implication |

| Chemical Formula | Non-ionic, maltoside headgroup.[1][2] | |

| Molecular Weight | 494.57 Da | Monodisperse; suitable for mass spec validation. |

| CMC ( | ~2.4 – 5.0 mM (0.12%) | Intermediate. High enough to be dialyzable; low enough to conserve reagent compared to OG. |

| Aggregation Number | ~47 | Small Micelle. Forms a compact belt, exposing more hydrophilic protein surface for crystal lattice formation. |

| Micelle MW | ~23 kDa | Significantly smaller than DDM (~72 kDa), reducing background in Cryo-EM and SAXS. |

| UV Absorbance (280nm) | Negligible | The cyclohexyl ring is saturated; does not interfere with |

Analytic Note: The dn/dc value (refractive index increment) of Cymal-5 is approximately 0.152 mL/g .[3] This is critical for calculating molecular weights in SEC-MALS experiments, where accurate buffer subtraction is required.

Mechanistic Action: The "Rigid Tail" Hypothesis

Standard detergents use flexible alkyl chains (e.g., dodecyl in DDM). These chains are highly dynamic, creating a "fluffy" micelle corona that can shield protein-protein interactions necessary for crystallization.

Cymal-5 replaces the terminal carbons with a cyclohexyl ring .

-

Entropic Restriction: The ring limits the motional freedom of the tail.

-

Packing Density: The bulky terminus prevents the detergent from packing too tightly against the protein's transmembrane helices in a way that might induce denaturation (a common issue with short-chain detergents like OG), yet it does not form the massive, disordered torus seen with DDM.

-

Result: A "Goldilocks" detergent that stabilizes the protein via the maltose headgroup but minimizes the micelle volume via the rigid tail.

Visualization: The Detergent Selection Logic

The following diagram illustrates the decision pathway for selecting Cymal-5 over competitors.

Figure 1: Decision matrix for selecting Cymal-5.[4] It serves as the bridge when OG is too harsh but DDM masks surface features required for lattice formation.

Experimental Protocol: Solubilization & Exchange

This protocol describes the extraction of a GPCR-like membrane protein from a crude membrane fraction, utilizing Cymal-5 to balance yield and purity.

Phase A: Preparation

-

Buffer Base: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.

-

Detergent Stock: 10% (w/v) Cymal-5 in water. Note: Cymal-5 dissolves easily; do not vortex vigorously to avoid foaming.

-

Target Concentration: The working concentration for solubilization should be 3–5x CMC (approx. 10–15 mM or 0.5–0.75%).

Phase B: Solubilization Workflow

-

Membrane Resuspension: Resuspend membranes at 2–5 mg/mL total protein concentration. High protein concentration promotes mixed micelle formation (lipid-detergent-protein).

-

Detergent Addition: Add Cymal-5 stock to a final concentration of 1.0% (w/v) .

-

Why 1.0%? Although the CMC is ~0.12%, initial solubilization requires excess detergent to saturate lipid membranes (detergent:lipid ratio > 10:1).

-

-

Incubation: Rotate gently at 4°C for 1–2 hours.

-

Validation: Remove an aliquot. Spin at 100,000 x g. If the supernatant contains your protein (Western blot), solubilization is successful.

-

-

Clarification: Centrifuge at 100,000 x g for 45 mins to pellet insoluble aggregates.

Phase C: Purification & Exchange

-

Affinity Binding: Load supernatant onto Ni-NTA or FLAG resin.

-

Wash Step (Critical): Wash with buffer containing 0.2% (4 mM) Cymal-5 .

-

Why drop concentration? You must stay above CMC (2.4 mM) to prevent aggregation, but lowering from 1.0% removes excess free micelles, which is vital for subsequent crystallization or SEC.

-

-

Elution: Elute in buffer + 0.2% Cymal-5.

Phase D: Detergent Removal (Optional)

Because Cymal-5 has a CMC of ~2.4–5 mM, it can be removed via dialysis (unlike DDM/LMNG).

-

Dialysis: Use a 20–50 kDa MWCO membrane against detergent-free buffer.

-

Kinetics: Exchange buffer every 4–6 hours. The monomer-micelle equilibrium favors monomer release due to the high CMC.

Comparative Analysis

How Cymal-5 stacks up against the industry standards.

| Feature | Cymal-5 | DDM (Dodecyl Maltoside) | OG (Octyl Glucoside) |

| Micelle Size | Compact (~23 kDa) | Large (~72 kDa) | Very Small (~25 kDa) |

| Stability | High (Maltoside head) | Very High | Low/Moderate |

| Dialyzable? | Yes (Slowly) | No | Yes (Rapidly) |

| Crystallization | Excellent (Rigid tail) | Poor (Large shield) | Good (if protein survives) |

| Cost | Moderate | Low | Low |

| Primary Use | Crystallization of unstable proteins | General Purification / Cryo-EM | Porins / Robust proteins |

Troubleshooting & Optimization

-

Precipitation during exchange: If protein precipitates when switching from DDM to Cymal-5, the protein likely relies on the larger hydrophobic torus of DDM. Solution: Try Cymal-6 or Cymal-7 , which have longer alkyl spacers, increasing hydrophobicity while retaining the cyclohexyl ring benefits.

-

Cloudiness: Cymal-5 has a high solubility, but high salt (>1M) can affect the Cloud Point. Ensure buffers are <500mM salt unless necessary.

-

SEC Tailing: If the protein peak tails on a sizing column, the detergent concentration is likely too close to the CMC. Increase Cymal-5 to 3x CMC (approx 7-8 mM) in the running buffer.

References

-

Stetsenko, A. & Guskov, A. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals 2017, 7(7), 197.[1] [Link][1][5]

-

Privé, G.G. Detergents for the stabilization and crystallization of membrane proteins. Methods, 2007.[2] [Link]

Sources

5-Cyclohexylpentyl beta-D-maltoside critical micelle concentration (CMC).

Technical Guide: 5-Cyclohexylpentyl -D-Maltoside (Cymal-5)

Critical Micelle Concentration (CMC) & Application in Membrane Protein Biology

Executive Summary

5-Cyclohexylpentyl

This guide provides a rigorous physicochemical profile of Cymal-5, a validated protocol for CMC determination using pyrene fluorescence, and a strategic framework for its application in structural biology.

Part 1: Physicochemical Profile & Thermodynamics

The utility of Cymal-5 lies in its "intermediate" nature.[1] It possesses a CMC significantly higher than Dodecyl Maltoside (DDM), facilitating easy removal via dialysis, yet it forms a compact micelle suitable for high-resolution X-ray crystallography.

Table 1: Core Physicochemical Parameters[2][3]

| Parameter | Value / Range | Context & Implications |

| Chemical Name | 5-Cyclohexyl-1-pentyl- | Hybrid aliphatic-cyclic tail structure.[3][4][5] |

| Molecular Weight | 494.57 g/mol | Monomeric weight.[6] |

| CMC ( | 2.4 – 5.0 mM (~0.12% w/v) | High CMC allows rapid exchange/removal. |

| CMC (0.15M NaCl) | ~2.0 mM | Ionic strength compresses the electrical double layer, slightly lowering CMC. |

| Aggregation Number ( | ~47 – 66 | Moderate assembly size; smaller than DDM ( |

| Micelle MW | ~23 – 32 kDa | Compact micelle size minimizes contribution to protein-detergent complex (PDC) radius. |

| Headgroup | Maltose ( | Non-ionic, mimics lipid headgroups, gentle on protein tertiary structure. |

Thermodynamic Mechanics: The Cyclohexyl Advantage

The cyclohexyl ring at the terminus of the pentyl spacer restricts the motional freedom of the hydrophobic tail. In linear detergents like DDM, the alkyl chain is "floppy," which can lead to inefficient packing against the rough hydrophobic surface of a transmembrane domain (TMD).

-

Entropic Factor: The rigid cyclohexyl ring reduces the entropic penalty of micellization compared to linear chains of equivalent carbon count.

-

Packing Parameter: Cymal-5 effectively "locks" into hydrophobic crevices of the TMD, potentially stabilizing specific conformational states (e.g., locking a GPCR in an inactive state for crystallization).

Part 2: Experimental Determination of CMC

Methodology: Pyrene Fluorescence Probe

While surface tensiometry is a classical method, fluorescence spectroscopy using Pyrene is the gold standard for biological detergents due to its sensitivity and minimal sample consumption. Pyrene acts as a solvatochromic probe; its emission spectrum changes drastically when it partitions from an aqueous environment into the hydrophobic core of a micelle.[7]

The Principle

Pyrene exhibits five vibronic peaks in its fluorescence emission spectrum. The ratio of the intensity of the first peak (

-

Below CMC (Aqueous): High

ratio (~1.6 - 1.9). -

Above CMC (Micellar): Low

ratio (~1.1 - 1.2). -

The Inflection Point: The CMC is mathematically defined as the intersection of the two linear regimes in the sigmoidal plot of

vs. log[Cymal-5].

Validated Protocol

Materials:

-

Cymal-5 (High Purity, Anagrade)

-

Pyrene (Recrystallized from ethanol)

-

Spectrofluorometer (e.g., Horiba Fluorolog or similar)

-

Quartz cuvette (semi-micro)

Step-by-Step Workflow:

-

Pyrene Stock Preparation:

-

Dissolve pyrene in acetone or ethanol to 2 mM.

-

Aliquot 5 µL into varying glass vials (one for each detergent concentration point).

-

Critical Step: Evaporate the solvent completely under a stream of nitrogen. This leaves a thin film of pyrene.[7] Solvent residue will skew results.

-

-

Detergent Titration Series:

-

Prepare a 50 mM stock solution of Cymal-5 in the buffer of interest (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare 15 dilutions ranging from 0.1 mM to 20 mM . Ensure higher density of points around the expected CMC (2–5 mM).

-

-

Equilibration:

-

Add the detergent solutions to the vials containing the dried pyrene film.

-

Final Pyrene concentration should be ~0.5–1.0 µM (keep it strictly below 2 µM to avoid excimer formation).

-

Incubate in the dark at room temperature for 12–16 hours with gentle shaking. Micelle-probe equilibrium is slow.

-

-

Measurement:

-

Excitation Wavelength (

): 335 nm . -

Emission Scan (

): 360 nm – 400 nm . -

Slit width: 2.5 nm.

-

Record intensities at

(372-373 nm) and

-

-

Data Analysis:

-

Calculate Ratio

. -

Plot

vs. -

Perform a sigmoidal fit (Boltzmann function). The center of the sigmoid is the CMC.

-

Visualization: CMC Determination Workflow

Figure 1: Step-by-step workflow for determining Cymal-5 CMC using Pyrene fluorescence.

Part 3: Application Strategy in Drug Development

Choosing Cymal-5 over standard detergents (DDM, LMNG) is a strategic decision based on the protein's stability profile and the downstream application.

Solubilization vs. Crystallization

-

Solubilization: Cymal-5 is rarely the first choice for initial solubilization from crude membranes because its high CMC requires large amounts of detergent (expensive). DDM is preferred here.

-

Purification & Crystallization: Cymal-5 shines in the exchange step. Its smaller micelle size (23 kDa vs DDM's 70+ kDa) reduces the solvent channel size in crystal lattices, often leading to higher resolution diffraction (Type II crystals).

Decision Matrix: When to use Cymal-5?

Figure 2: Decision logic for selecting Cymal-5 based on stability and structural biology requirements.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protein Aggregation | Detergent concentration < CMC. | Ensure working concentration is at least 2x CMC (approx 5–6 mM). Remember CMC increases with temperature. |

| High Background in UV | Impure detergent grade. | Cymal-5 should have negligible absorbance at 280nm.[2][3] Use "Anagrade" or crystallized purity >99%. |

| Inconsistent CMC Data | Pyrene Excimer formation. | Reduce Pyrene concentration to < 0.5 µM. Excimers form at high concentrations, distorting the |

| Dialysis Failure | Pore size too large or time too short. | Although Cymal-5 dialyzes faster than DDM, it still requires significant buffer volume (100x). Use a cutoff (MWCO) appropriate for the protein, not the micelle. |

References

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[1] Retrieved from [Link]

-

Chattopadhyay, A., & London, E. (1984). Fluorimetric determination of critical micelle concentration avoiding interference from detergent charge. Analytical Biochemistry, 139(2), 408-412.[8] Retrieved from [Link]

-

Chae, P. S., et al. (2012). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein studies. Nature Methods, 7, 1003–1008. (Contextual comparison for rigid tail detergents). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anatrace.com [anatrace.com]

- 3. Anatrace.com [anatrace.com]

- 4. Anatrace.com [anatrace.com]

- 5. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 6. 5-Cyclohexylpentyl β-D-maltoside | CAS 250692-65-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cymal-5 Mechanism of Action in Protein Solubilization

This guide provides a technical deep-dive into the mechanism, application, and optimization of Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) for membrane protein solubilization. It is structured for researchers requiring high-fidelity extraction of integral membrane proteins (IMPs) for structural biology (X-ray, Cryo-EM) or functional assays.

Executive Technical Summary

Cymal-5 represents a distinct class of non-ionic detergents known as Cyclohexyl-alkyl-maltosides. Unlike traditional alkyl-maltosides (e.g., DDM) that rely on flexible aliphatic chains, Cymal-5 incorporates a terminal cyclohexyl ring on a pentyl spacer.

This structural modification introduces "hydrophobic rigidity," allowing Cymal-5 to stabilize transmembrane domains (TMDs) that are unstable in flexible detergents, while maintaining a high Critical Micelle Concentration (CMC) (~2.4 mM) that facilitates easy removal via dialysis or ultrafiltration. It occupies a critical "intermediate" niche between the harsh, short-chain detergents (like OG) and the gentle, bulky long-chain detergents (like DDM).

Physicochemical Architecture & The "Cyclohexyl Effect"

To understand the mechanism, one must first understand the molecule's physical constraints. The cyclohexyl group restricts the conformational freedom of the hydrophobic tail.

Table 1: Physicochemical Profile of Cymal-5

| Property | Value | biological Significance |

| Molecular Formula | Amphiphilic balance. | |

| Molecular Weight | 494.5 g/mol | Small enough for tight packing. |

| CMC ( | ~2.4 – 5.0 mM (0.12%) | High CMC allows rapid exchange/removal. |

| Aggregation Number ( | ~47 | Forms small, compact micelles (~23 kDa). |

| Micelle Size | ~35 Å (radius) | Ideal for crystallization (minimizes shielding). |

| HLB (Hydrophile-Lipophile Balance) | Intermediate | Balances solubility with lipid-mimicry. |

The Mechanistic Differentiator: Tail Rigidity

In standard detergents like Dodecyl-β-D-maltoside (DDM ), the

Cymal-5's Mechanism:

-

Steric Complementarity: The bulky cyclohexyl ring mimics the rigidity of cholesterol or cyclic lipids often found in native membranes.

-

Reduced Entropy: The ring limits the "floppiness" of the tail. When Cymal-5 binds to the protein's transmembrane domain, it acts more like a rigid splint than a flexible fluid, locking the protein into a specific conformational state.

-

Micelle Compactness: The small aggregation number (

) creates a smaller detergent belt than DDM (

Mechanism of Solubilization (Visualized)

The solubilization process with Cymal-5 follows a thermodynamic equilibrium driven by the detergent's monomer-to-micelle transition.

Diagram 1: The Cymal-5 Solubilization Pathway

This diagram illustrates the transition from lipid-embedded protein to detergent-solubilized entity, highlighting the role of the cyclohexyl tail.

Caption: Stepwise transition from lipid bilayer to soluble Cymal-5 micelle. The cyclohexyl tail provides rigid structural support during the delipidation phase.

Comparative Performance Analysis

Why choose Cymal-5 over the "Gold Standards" (DDM or OG)?

Table 2: Detergent Selection Matrix

| Feature | Cymal-5 | DDM (Dodecyl Maltoside) | OG (Octyl Glucoside) |

| Tail Structure | Pentyl-Cyclohexyl (Rigid) | C12 Alkyl (Flexible) | C8 Alkyl (Short/Stiff) |

| CMC | High (~2.4 mM) | Low (~0.17 mM) | Very High (~20 mM) |

| Dialyzability | Excellent (Fast removal) | Poor (Requires weeks/beads) | Excellent |

| Protein Stability | High (Rigid support) | Very High (Gentle) | Low (Often denaturing) |

| Crystallography | Preferred (Small micelle) | Difficult (Large micelle) | Good (if protein survives) |

| Use Case | GPCRs, Transporters requiring rigid support; Crystallization. | General extraction; Cryo-EM. | Robust proteins; Rapid exchange. |

Expert Insight: Use Cymal-5 when DDM yields a stable but "mushy" protein that refuses to diffract, or when OG denatures your protein immediately.

Optimized Solubilization Protocol

This protocol is designed for a generic 50 kDa transmembrane protein expressed in E. coli or HEK293 membranes.

Reagents

-

Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

-

Cymal-5 Stock: 10% (w/v) in water (Freshly prepared). Note: 10% = 100 mg/mL.

-

Protease Inhibitors: PMSF or cocktail (EDTA-free if using Ni-NTA later).

Workflow Logic (Causality Explained)

-

Ratio Matters: We target a Detergent:Protein (w/w) ratio of roughly 1:1 to 3:1 for pure protein, or a Detergent:Lipid ratio of 2:1 for membranes.

-

Temperature: 4°C is mandatory to reduce hydrophobic effect entropy, preventing aggregation during the delicate lipid-exchange phase.

Diagram 2: Extraction Workflow

Detailed decision tree for the solubilization process.

Caption: Step-by-step extraction workflow. Critical control point is the ultracentrifugation step to separate solubilized micelles from aggregates.

Step-by-Step Methodology

-

Membrane Prep: Dilute membranes to ~5–10 mg/mL total protein concentration in Buffer A.

-

Detergent Addition: Add Cymal-5 stock to a final concentration of 1.0% – 2.0% (w/v) .

-

Incubation: Rotate gently at 4°C for 1–2 hours.

-

Why? Cymal-5 has a faster exchange rate than DDM, so overnight incubation is rarely necessary and may lead to delipidation/instability.

-

-

Clearance: Centrifuge at 100,000 × g for 45–60 minutes.

-

Validation: Collect supernatant. Measure protein concentration (A280). Run FSEC (Fluorescence-detection Size Exclusion Chromatography) to verify monodispersity.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Solubilization Yield | Detergent concentration too low or lipid:protein ratio too high. | Increase Cymal-5 to 2.5% or dilute membranes before adding detergent. |

| Protein Aggregates over time | Delipidation is too severe. | Add Cholesterol Hemisuccinate (CHS) (0.1% w/v) to the Cymal-5 stock. The cyclohexyl ring synergizes well with CHS. |

| Precipitation during Dialysis | Removing detergent too fast. | Cymal-5 has a high CMC and leaves quickly. Use a membrane with a lower MWCO or step-down dialysis concentrations slowly. |

References

-

Anatrace Products. Cymal-5 Physical Properties and CMC Data. Anatrace Technical Datasheet. Link

-

Stetsenko, A. & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[2] Link

-

Katayama, H., et al. (2004). Efficient in-gel digestion procedure using 5-cyclohexyl-1-pentyl-beta-D-maltoside as an additive for gel-based membrane proteomics.[3][4] Rapid Communications in Mass Spectrometry, 18(20), 2388-2394.[3][4] Link

-

Chae, P. S., et al. (2012). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein studies. Nature Methods, 7, 1003–1008. (Contextual comparison of rigid vs flexible tails). Link

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

Sources

5-Cyclohexylpentyl β-D-maltoside (Cymal-5): A Technical Guide for Membrane Protein Research

An In-depth Examination of the Chemical Structure, Synthesis, and Application of a Key Detergent in Structural Biology and Drug Development

Introduction

In the intricate world of membrane protein research, the choice of detergent is a critical determinant of experimental success. These amphiphilic molecules are indispensable for extracting proteins from their native lipid bilayer environment and maintaining their structural integrity and function in an aqueous solution. Among the diverse array of available detergents, 5-Cyclohexylpentyl β-D-maltoside, commonly known as Cymal-5, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[1][2] This non-ionic detergent, characterized by a bulky cyclohexyl group in its hydrophobic tail and a gentle maltose headgroup, offers a unique combination of properties that make it particularly effective for the solubilization, purification, and stabilization of challenging membrane proteins for structural and functional studies.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and detailed protocols for the application of Cymal-5 in membrane protein research, offering field-proven insights to empower your scientific endeavors.

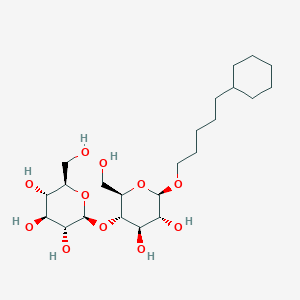

Chemical Structure and Physicochemical Properties

5-Cyclohexylpentyl β-D-maltoside is a glycosidic surfactant featuring a chiral maltose polar head group and a cyclohexyl-pentyl hydrophobic tail.[5] Its chemical formula is C₂₃H₄₂O₁₁, with a molecular weight of 494.57 g/mol .[6] The presence of the cyclohexyl ring in the aliphatic chain distinguishes it from purely linear alkyl maltosides, contributing to its unique micellar properties and efficacy in stabilizing membrane proteins.[1]

The IUPAC name for 5-Cyclohexylpentyl β-D-maltoside is (2R,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-((5-cyclohexylpentyl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₂O₁₁ | [6] |

| Molecular Weight | 494.57 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Critical Micelle Concentration (CMC) | 2.4 - 5 mM (in water) | |

| Aggregation Number | ~66 | [7] |

| Micellar Molecular Weight | ~32,600 Da | |

| Solubility | Soluble in water | [4] |

Synthesis of 5-Cyclohexylpentyl β-D-maltoside: A Plausible Synthetic Route

While detailed proprietary synthesis methods are not always publicly available, a plausible and widely utilized approach for synthesizing alkyl glycosides like Cymal-5 is the Koenigs-Knorr reaction.[8][9][10] This method involves the glycosylation of an alcohol with a glycosyl halide in the presence of a promoter, typically a heavy metal salt.[9]

Conceptual Synthesis Workflow

The following diagram outlines the key stages in the plausible synthesis of 5-Cyclohexylpentyl β-D-maltoside.

Caption: Plausible synthetic workflow for 5-Cyclohexylpentyl β-D-maltoside.

Experimental Protocol (Hypothetical)

It is crucial to note that this is a representative protocol based on established chemical principles and should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

-

Preparation of Acetobromomaltose (Glycosyl Donor):

-

Maltose is first per-acetylated using acetic anhydride in the presence of a catalyst (e.g., sodium acetate) to protect the hydroxyl groups.

-

The resulting per-acetylated maltose is then treated with a bromine source, such as hydrogen bromide in acetic acid, to form the glycosyl halide, acetobromomaltose.

-

-

Koenigs-Knorr Glycosylation:

-

In a dry, inert atmosphere, 5-cyclohexylpentanol (the alcohol) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

A promoter, such as silver carbonate or silver oxide, is added to the solution.[9][10]

-

A solution of acetobromomaltose in the same solvent is added dropwise to the mixture at a controlled temperature (often starting at low temperatures and gradually warming to room temperature).

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid silver salts are removed by filtration.

-

-

Deprotection and Purification:

-

The acetyl protecting groups are removed from the glycosylated product. A common method is the Zemplén deacetylation, which involves treating the product with a catalytic amount of sodium methoxide in methanol.

-

The reaction is neutralized, and the solvent is evaporated.

-

The crude product is then purified using column chromatography on silica gel to yield the final high-purity 5-Cyclohexylpentyl β-D-maltoside.[11]

-

Application in Membrane Protein Research: A Step-by-Step Protocol for Solubilization and Purification

The primary application of Cymal-5 is the extraction and stabilization of membrane proteins for downstream applications such as structural studies (X-ray crystallography, cryo-electron microscopy) and functional assays.[1][12]

Experimental Workflow for Membrane Protein Extraction and Purification

Caption: General workflow for membrane protein purification using Cymal-5.

Detailed Protocol for Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of a target membrane protein from isolated cell membranes. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for each specific protein.[13]

-

Preparation of Membrane Fractions:

-

Begin with a pellet of isolated cell membranes containing the overexpressed target protein. The membrane preparation method will vary depending on the expression system (e.g., bacteria, yeast, insect, or mammalian cells).

-

-

Solubilization Buffer Preparation:

-

Prepare a suitable buffer containing Cymal-5. A typical starting point is a buffer such as 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and a protease inhibitor cocktail.

-

The concentration of Cymal-5 should be above its CMC. A common starting concentration is 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically.

-

-

Solubilization Step:

-

Resuspend the membrane pellet in the solubilization buffer at a protein concentration of approximately 5-10 mg/mL.

-

Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) at 4°C for 1-4 hours. The optimal incubation time can vary.

-

-

Clarification of the Solubilized Fraction:

-

Following incubation, pellet the unsolubilized material by ultracentrifugation at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Carefully collect the supernatant, which contains the solubilized membrane protein in Cymal-5 micelles.

-

-

Downstream Purification:

-

The clarified supernatant is now ready for subsequent purification steps, such as affinity chromatography followed by size exclusion chromatography, to isolate the target protein.[13] It is important to include a low concentration of Cymal-5 (typically 1.5-2 times the CMC) in all subsequent buffers to maintain the stability of the protein-detergent complex.

-

Comparative Analysis with Other Detergents

The selection of a detergent is a critical step in membrane protein research, and Cymal-5 offers distinct advantages over other commonly used detergents like n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine oxide (LDAO).

| Detergent | Chemical Class | Key Advantages | Key Disadvantages | Best Suited For |

| Cymal-5 | Non-ionic (Maltoside) | Mild, good at stabilizing native protein structure, bulky hydrophobic tail can enhance stability.[1][2] | Higher CMC than DDM, can be more expensive. | Structural studies (X-ray, cryo-EM), functional assays of sensitive proteins.[1] |

| DDM | Non-ionic (Maltoside) | Widely used, effective for a broad range of proteins, lower CMC.[14] | Can sometimes be less stabilizing for certain proteins compared to Cymal-5. | General purpose membrane protein solubilization and purification.[12] |

| LDAO | Zwitterionic | Can be more effective at solubilizing some recalcitrant proteins. | More denaturing than non-ionic detergents, can interfere with some functional assays. | Initial solubilization screening, particularly for robust proteins.[4] |

| OG | Non-ionic (Glucoside) | High CMC allows for easy removal by dialysis. | Can be more denaturing than maltosides, smaller micelle size may not be suitable for all proteins. | Reconstitution experiments, some crystallization applications.[2] |

Quality Control of 5-Cyclohexylpentyl β-D-maltoside

Ensuring the purity and integrity of Cymal-5 is crucial for reproducible experimental results. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful analytical techniques for quality control.[15][16][17]

-

HPLC: Can be used to assess the purity of the detergent, detecting the presence of the α-anomer, unreacted starting materials, or degradation products.[16]

-

Mass Spectrometry: Confirms the molecular weight of the detergent, ensuring its chemical identity.[15]

Conclusion

5-Cyclohexylpentyl β-D-maltoside has established itself as a valuable detergent in the challenging field of membrane protein research. Its unique chemical structure, characterized by a cyclohexyl-containing hydrophobic tail, provides a gentle yet effective means of extracting and stabilizing a wide range of membrane proteins in their native, functional state. This technical guide has provided an in-depth overview of its chemical properties, a plausible synthetic route, and a detailed protocol for its application. By understanding the principles behind its use and employing rigorous quality control, researchers can leverage the power of Cymal-5 to unlock the secrets of membrane protein structure and function, ultimately advancing the frontiers of biology and medicine.

References

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (2017). Crystals. [Link]

-

Properties of common detergents[18]. (n.d.). ResearchGate. [Link]

-

Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. (2021). Current Research in Structural Biology. [Link]

-

detergents and their uses in membrane protein science. (n.d.). The Wolfson Centre for Applied Structural Biology. [Link]

-

Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. [Link]

-

Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC. (2021). National Center for Biotechnology Information. [Link]

-

Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2014). LCGC International. [Link]

-

Detergent selection for enhanced extraction of membrane proteins. (2012). Analytical Biochemistry. [Link]

-

Stabilization versus flexibility: Detergent‐dependent trade‐offs in neurotensin receptor 1 GPCR ensembles. (2021). Protein Science. [Link]

-

Membrane Protein Solubilization Protocol with Polymers. (2022). Cube Biotech. [Link]

-

Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. (2021). PubMed. [Link]

-

Membrane Protein Solubilization Protocol with Copolymers & Detergents. (n.d.). Cube Biotech. [Link]

-

Fusion Partner Toolchest for the Stabilization and Crystallization of G Protein-Coupled Receptors. (2012). Structure. [Link]

-

Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. (2021). Essays in Biochemistry. [Link]

- Process for the purification of alkyl glycosides, products obtainable by this process and their use. (1989).

-

5-Cyclohexylpentyl β-D-maltoside. (n.d.). Nanoporation. [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2004). Molecules. [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2004). ResearchGate. [Link]

-

Process for the preparation of alkyl glycosides. (1996). SciSpace. [Link]

-

Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2017). Organic Letters. [Link]

-

Koenigs–Knorr reaction. (n.d.). Wikipedia. [Link]

-

A mutagenesis-based approach to stabilise D2 dopamine G protein-coupled receptor homomers. (2023). Endocrine Abstracts. [Link]

-

Determination of Anionic Surfactants in Dishwashing Detergents by High-performance Liquid Chromatography. (2016). Journal of the Korean Society of Food Science and Nutrition. [Link]

-

Koenigs-Knorr synthesis of cycloalkyl glycosides. (2004). PubMed. [Link]

-

Protein Expression And Purification Case Studies Archives. (n.d.). Peak Proteins. [Link]

-

Koenigs-Knorr reaction. (n.d.). chemeurope.com. [Link]

-

Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. (2023). Molecules. [Link]

-

Differences between G-Protein-Stabilized Agonist-GPCR Complexes and their Nanobody-Stabilized Equivalents. (n.d.). FAU CRIS. [Link]

-

EXPLORING G PROTEIN-COUPLED RECEPTOR ALLOSTERISM BY IN SILICO METHODS. (n.d.). ddd-UAB. [Link]

-

Controlling Contamination in LC/MS Systems. (n.d.). Waters. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. cusabio.com [cusabio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-Cyclohexylpentyl β-D-maltoside | Nanoporation [nanoporation.eu]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Koenigs-Knorr_reaction [chemeurope.com]

- 11. US4889925A - Process for the purification of alkyl glycosides, products obtainable by this process and their use - Google Patents [patents.google.com]

- 12. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cube-biotech.com [cube-biotech.com]

- 14. Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. 산업식품공학(Food Engineering Progress) [foodengprog.org]

- 17. mdpi.com [mdpi.com]

- 18. Koenigs-Knorr synthesis of cycloalkyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 5-Cyclohexylpentyl β-D-Maltoside for Research Applications

Abstract

This technical guide provides a detailed, in-depth overview of a robust and reproducible method for the chemical synthesis of 5-cyclohexylpentyl β-D-maltoside, a non-ionic detergent crucial for the solubilization, stabilization, and structural analysis of membrane proteins. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, structural biology, and drug development. The guide outlines a strategic three-stage synthetic pathway, commencing with the preparation of the lipophilic aglycone, 5-cyclohexylpentanol, followed by a stereoselective Koenigs-Knorr glycosylation to couple the aglycone with the maltose headgroup, and culminating in the deprotection of the glycosylated intermediate to yield the final high-purity product. Each stage is presented with a detailed, step-by-step experimental protocol, an explanation of the underlying chemical principles, and guidance on purification and characterization.

Introduction: The Critical Role of 5-Cyclohexylpentyl β-D-Maltoside in Membrane Protein Research

Membrane proteins are integral to a vast array of cellular processes and represent a major class of therapeutic drug targets.[1] However, their hydrophobic nature presents significant challenges for their extraction from the native lipid bilayer and subsequent biochemical and structural characterization.[1][2] The use of detergents to create a "micellar" environment that mimics the cell membrane is a cornerstone of membrane protein research.[3][4]

5-Cyclohexylpentyl β-D-maltoside, often referred to by its trade name CYMAL®-5, is a highly effective non-ionic detergent in this context.[5][6][7] Its molecular structure, featuring a hydrophilic β-D-maltoside headgroup and a bulky, hydrophobic 5-cyclohexylpentyl tail, confers a unique set of properties. This combination allows for the gentle yet efficient solubilization of membrane proteins, preserving their native structure and function.[1][5][8] The relatively high critical micelle concentration (CMC) of CYMAL®-5 facilitates its removal by dialysis, a crucial step in preparing protein samples for downstream applications such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.[5][6][9]

This guide provides a comprehensive, practical framework for the de novo synthesis of 5-cyclohexylpentyl β-D-maltoside, empowering research laboratories to produce this vital reagent in-house.

Synthetic Strategy: A Three-Stage Approach

The synthesis of 5-cyclohexylpentyl β-D-maltoside is strategically divided into three key stages:

-

Synthesis of the Aglycone: Preparation of the hydrophobic tail, 5-cyclohexyl-1-pentanol.

-

Glycosylation: Stereoselective coupling of the aglycone with a protected maltose derivative.

-

Deprotection: Removal of the protecting groups from the glycosylated intermediate to yield the final product.

This approach ensures a controlled and efficient synthesis, allowing for the purification and characterization of intermediates at each stage.

Stage 1: Synthesis of the Aglycone (5-Cyclohexyl-1-pentanol)

The synthesis of the lipophilic tail, 5-cyclohexyl-1-pentanol, is achieved through the catalytic hydrogenation of a commercially available precursor, 5-phenyl-1-pentanol. This reaction reduces the aromatic phenyl group to a cyclohexyl ring.

Reaction Scheme

Sources

- 1. Koenigs-Knorr_reaction [chemeurope.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. column-chromatography.com [column-chromatography.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Aggregation Number of Cymal-5 Micelles

For researchers, scientists, and drug development professionals working with membrane proteins, the choice of detergent is paramount for successful solubilization, stabilization, and structural studies. Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside), a non-ionic glycosidic surfactant, has emerged as a valuable tool in this field. Its unique molecular structure, featuring a bulky cyclohexyl group in its hydrophobic tail and a maltose headgroup, imparts properties that are often gentle on delicate protein structures.[1] A key parameter for the effective use of any detergent is its aggregation number (Nagg), the average number of monomeric detergent molecules that self-assemble to form a micelle above the critical micelle concentration (CMC).

This guide provides a comprehensive overview of the aggregation number of Cymal-5 micelles, delving into the established value and the experimental methodologies for its determination. We will explore the theoretical underpinnings of these techniques and provide field-proven insights into experimental design and data interpretation, empowering researchers to confidently characterize their detergent systems.

Cymal-5: A Profile for Membrane Protein Research

Cymal-5 is a member of the Cymal family of detergents, which are valued for their ability to solubilize and stabilize membrane proteins in their native conformation.[1] The presence of the cyclohexyl moiety in its hydrophobic tail contributes to the formation of stable micelles that can effectively shield the hydrophobic transmembrane domains of proteins from the aqueous environment.

Table 1: Physicochemical Properties of Cymal-5

| Property | Value | Source |

| Chemical Formula | C₂₃H₄₂O₁₁ | [2] |

| Molecular Weight | 494.57 g/mol | [2] |

| Critical Micelle Concentration (CMC) in H₂O | ~2.4 - 5.0 mM (~0.12%) | [3] |

| Aggregation Number (Nagg) in H₂O | ~47 | [3] |

Understanding the aggregation number is not merely an academic exercise. It directly impacts the size and mass of the micelle, which in turn influences:

-

Protein-Detergent Complex (PDC) Size: The overall size of the PDC is a combination of the protein and the surrounding detergent micelle. This is a critical factor for structural biology techniques like cryo-electron microscopy (cryo-EM) and size-exclusion chromatography (SEC).

-

Dialysis Efficiency: Detergents with lower aggregation numbers and higher CMCs are generally easier to remove by dialysis, a common step in reconstituting proteins into lipid bilayers.

-

Solubilization Efficacy: The geometry and size of the micelle can affect its ability to effectively extract and solubilize different types of membrane proteins.

Determining the Aggregation Number: A Methodological Deep Dive

Several biophysical techniques can be employed to determine the aggregation number of detergent micelles. Each method relies on different physical principles and offers unique advantages. Here, we will discuss three of the most powerful and commonly used techniques: Light Scattering, Fluorescence Quenching, and Isothermal Titration Calorimetry.

Light Scattering: Probing Micelle Size and Mass

Light scattering is a non-invasive technique that can provide a wealth of information about particles in solution, including their size, molar mass, and aggregation state.[4]

When a beam of light passes through a solution containing micelles, the micelles scatter the light. The intensity of the scattered light is proportional to the molar mass and concentration of the micelles. By measuring the scattered light at one or more angles, we can determine the weight-averaged molar mass (Mw) of the micelles.

The aggregation number (Nagg) can then be calculated using the following relationship:

Nagg = Mw (micelle) / Mw (monomer)

Where:

-

Mw (micelle) is the molar mass of the micelle determined by Static Light Scattering (SLS).

-

Mw (monomer) is the known molar mass of a single Cymal-5 molecule (494.57 g/mol ).

Dynamic Light Scattering (DLS) complements SLS by measuring the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of the micelles. From these fluctuations, the diffusion coefficient (D) can be determined, and subsequently, the hydrodynamic radius (Rh) of the micelles can be calculated using the Stokes-Einstein equation.

Caption: Workflow for determining micelle properties using DLS and SLS.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of Cymal-5 solutions at concentrations significantly above its CMC (e.g., 5-10 times the CMC) in a well-defined buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be meticulously filtered to remove any particulate contaminants.

-

Sample Filtration: Filter the Cymal-5 solutions directly into a clean, dust-free cuvette using a low protein-binding syringe filter (e.g., 0.1 µm or 0.02 µm pore size). This step is critical to avoid erroneous signals from dust particles.

-

Instrument Setup: Place the cuvette into the light scattering instrument and allow the sample to thermally equilibrate.

-

Data Acquisition: Collect both SLS and DLS data. For SLS, the time-averaged scattered light intensity is measured. For DLS, the fluctuations in scattering intensity are recorded over time.

-

Data Analysis:

-

SLS Analysis: Use the instrument's software to analyze the SLS data. This will typically involve a Debye plot (for multi-angle light scattering) or a simpler analysis for single-angle instruments to extrapolate the data to zero concentration and calculate the weight-averaged molar mass (Mw) of the micelles.

-

DLS Analysis: The autocorrelation function of the scattered light intensity fluctuations is analyzed to determine the diffusion coefficient, which is then used to calculate the hydrodynamic radius (Rh).

-

-

Aggregation Number Calculation: Divide the experimentally determined Mw of the micelle by the known molecular weight of a Cymal-5 monomer (494.57 g/mol ) to obtain the aggregation number.

Causality and Self-Validation: The consistency of the aggregation number determined across a range of Cymal-5 concentrations above the CMC serves as a self-validating measure. A stable aggregation number indicates that the micelles are well-formed and that the measurements are reliable. The polydispersity index (PDI) from DLS provides an indication of the size distribution of the micelles; a low PDI value suggests a homogenous population of micelles.

Fluorescence Quenching: A Probing Technique

Fluorescence quenching is a sensitive technique that can be used to determine the aggregation number by treating micelles as a collection of discrete compartments.[5]

This method involves the use of a fluorescent probe that preferentially partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence occurs when a quencher molecule is in the same micelle. The degree of quenching is related to the distribution of quencher molecules among the micelles, which can be described by Poisson statistics.

The relationship between fluorescence intensity and quencher concentration can be described by the following equation:

ln(I₀ / I) = [Quencher] / [Micelle]

Where:

-

I₀ is the fluorescence intensity of the probe in the absence of the quencher.

-

I is the fluorescence intensity in the presence of the quencher.

-

[Quencher] is the concentration of the quencher.

-

[Micelle] is the concentration of micelles.

The micelle concentration can be related to the total surfactant concentration ([S]total) and the CMC:

[Micelle] = ([S]total - CMC) / Nagg

By combining these equations, we can determine Nagg from a plot of ln(I₀ / I) versus [Quencher].

Caption: Workflow for determining aggregation number via fluorescence quenching.

Step-by-Step Protocol:

-

Reagent Selection:

-

Fluorescent Probe: Choose a hydrophobic fluorescent molecule that will preferentially partition into the micelle core. Pyrene is a classic choice.

-

Quencher: Select a quencher that also partitions into the micelle and can efficiently quench the probe's fluorescence. Cetylpyridinium chloride is a common quencher for pyrene.

-

-

Solution Preparation:

-

Prepare a stock solution of Cymal-5 at a concentration well above its CMC, containing a low, fixed concentration of the fluorescent probe.

-

Prepare a stock solution of the quencher.

-

-

Titration: In a fluorescence cuvette, start with the Cymal-5/probe solution. Sequentially add small aliquots of the quencher stock solution, mixing thoroughly after each addition.

-

Fluorescence Measurement: After each addition of the quencher, measure the steady-state fluorescence intensity of the probe at its emission maximum. Also, measure the fluorescence intensity of a solution with no quencher (I₀).

-

Data Analysis:

-

Plot ln(I₀ / I) as a function of the total quencher concentration.

-

The plot should be linear. Determine the slope of this line.

-

-

Aggregation Number Calculation: Calculate the aggregation number using the formula: Nagg = Slope × ([S]total - CMC) .

Causality and Self-Validation: The linearity of the ln(I₀ / I) versus [Quencher] plot is a strong indicator that the underlying assumptions of the model are being met. A good linear fit provides confidence in the calculated aggregation number. Time-resolved fluorescence measurements can further validate the static quenching assumption.[6]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions, including the formation and dissociation of micelles.[7][8]

In a typical ITC experiment for determining micellar properties, a concentrated solution of the surfactant (above its CMC) is titrated into a solution containing only the buffer. As the surfactant is injected and diluted in the calorimetry cell, the concentration eventually drops below the CMC, causing the micelles to dissociate. This demicellization process is associated with a specific enthalpy change (ΔHmic), which is measured by the instrument.

By analyzing the thermogram (a plot of heat change versus surfactant concentration), both the CMC and the enthalpy of micellization can be determined. While ITC is excellent for determining the CMC and ΔHmic, obtaining a precise aggregation number can be more challenging, especially for micelles with high aggregation numbers.[9][10] However, for micelles with moderate aggregation numbers, fitting the data to appropriate thermodynamic models can yield an estimate of Nagg.

Caption: Workflow for ITC-based analysis of micelle formation.

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a solution of Cymal-5 in the desired buffer at a concentration significantly above the CMC (e.g., 15-20 times the CMC).

-

Prepare a sufficient volume of the exact same buffer for the sample cell. Degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Load the concentrated Cymal-5 solution into the ITC syringe.

-

Fill the sample cell with the corresponding buffer.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration: Program the instrument to perform a series of small, sequential injections of the Cymal-5 solution into the buffer-filled cell.

-

Data Acquisition: The instrument will measure the heat absorbed or released after each injection.

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.

-

Plot the enthalpy change as a function of the total Cymal-5 concentration in the cell.

-

Fit the resulting isotherm to a suitable micellization model (e.g., a pseudo-phase separation model) using the instrument's software. This fitting will yield the CMC, the enthalpy of micellization (ΔHmic), and in some cases, an estimate of the aggregation number (Nagg).

-

Causality and Self-Validation: The sharpness of the transition in the titration isotherm around the CMC is indicative of the cooperativity of micelle formation. A well-defined transition allows for a more accurate determination of the CMC and ΔHmic. The reproducibility of these parameters across multiple runs is a key aspect of self-validation.

Conclusion: An Integrated Approach to Understanding Cymal-5 Micelles

The aggregation number of Cymal-5 micelles, approximately 47 in aqueous solution, is a fundamental parameter that governs its behavior in the context of membrane protein research. While this value provides a crucial starting point, it is essential for researchers to understand the experimental techniques used to determine it. Light scattering, fluorescence quenching, and isothermal titration calorimetry each offer a unique window into the process of micellization.

By employing these techniques, researchers can not only verify the aggregation number under their specific experimental conditions (e.g., different buffers, ionic strengths, or temperatures) but also gain a deeper understanding of the thermodynamics and kinetics of Cymal-5 micelle formation. This knowledge is indispensable for the rational design of experiments aimed at the successful solubilization, purification, and structural characterization of challenging membrane proteins.

References

- Loh, W., Brinatti, C., & Tam, K. C. (2016). Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 999-1016.

- D'errico, G., Ciccarelli, D., & Ortona, O. (2005). Aggregation behavior of N-alkanoyl-N-methylglucamides in water: A light scattering and calorimetric study. The Journal of Physical Chemistry B, 109(36), 17117-17124.

- Chatterjee, A., Moulik, S. P., Sanyal, S. K., Mishra, B. K., & Puri, P. M. (2001). A study on the fluorescence quenching of a number of probes in different micellar media. Journal of Physical Chemistry B, 105(50), 12823-12831.

- Wydryzynski, T., & Satoh, K. (Eds.). (2005). Photosystem II: The light-driven water:plastoquinone oxidoreductase (Vol. 22). Springer Science & Business Media.

- Olesen, N. E., Holm, R., & Westh, P. (2014). Determination of the aggregation number for micelles by isothermal titration calorimetry. Thermochimica Acta, 588, 28-37.

- Turro, N. J., & Yekta, A. (1978). Luminescent probes for detergent solutions. A simple procedure for determination of the mean aggregation number of micelles. Journal of the American Chemical Society, 100(18), 5951-5952.

- Almgren, M., Grieser, F., & Thomas, J. K. (1979). Dynamic and static aspects of solubilization of neutral arenes in ionic micellar solutions. Journal of the American Chemical Society, 101(8), 2021-2027.

-

Creative Biolabs. (n.d.). CYMAL-5. Retrieved from [Link]

- Olesen, N. E., Holm, R., & Westh, P. (2014). Determination of the aggregation number for micelles by isothermal titration calorimetry. Thermochimica Acta, 588, 28-37.

- de la Maza, A., & Parra, J. L. (1994). Time-resolved fluorescence-quenching studies on the interactions between sodium dodecyl sulfate and a poly(oxyethylene) derivative of cholesterol. Langmuir, 10(7), 2141-2146.

- Chattopadhyay, A., & London, E. (1984). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Biophysical Journal, 45(4), 1580-1587.

- Olesen, N. E., Holm, R., & Westh, P. (2014). Determination of the aggregation number for micelles by isothermal titration calorimetry. Thermochimica Acta, 588, 28-37.

-

CliniSciences. (n.d.). Cymal. Retrieved from [Link]

-

Creative Biolabs. (n.d.). CYMAL-5. Retrieved from [Link]

-

Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

-

TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

GE Healthcare. (n.d.). Amersham - Detergents in protein analysis. Retrieved from [Link]

- Koley, D., & Bard, A. J. (2010). Triton X-100 concentration effects on the spectroelectrochemistry and electrogenerated chemiluminescence of Ru(bpy)32+/tri-n-propylamine. Journal of the American Chemical Society, 132(26), 9092-9100.

Sources

- 1. Toward Rational Design of Protein Detergent Complexes: Determinants of Mixed Micelles That Are Critical for the In Vitro Stabilization of a G-Protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imaelab.jpn.org [imaelab.jpn.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan octyl ester in detergent micelles of dodecylmaltoside: fluorescence properties and quenching by brominated detergent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. researchgate.net [researchgate.net]

Optimizing Membrane Protein Solubilization: The Physicochemical Profile of Cymal-5

Executive Summary

In the structural biology of integral membrane proteins (IMPs), the choice of detergent is rarely a binary decision between "harsh" and "gentle." It is often a search for a specific physicochemical niche. Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) occupies a unique "Goldilocks" zone: it offers the gentle, non-denaturing properties of maltosides while possessing a high Critical Micelle Concentration (CMC) and a compact micelle size typically associated with harsher glucosides.

This guide analyzes the physicochemical properties of Cymal-5, providing a validated framework for its application in G-Protein Coupled Receptor (GPCR) stabilization, transporter extraction, and X-ray crystallography.

Part 1: Chemical Architecture & Mechanism

Unlike linear alkyl maltosides (e.g., DDM) that rely on flexible aliphatic chains, Cymal-5 incorporates a cyclohexyl ring at the terminus of a 5-carbon aliphatic spacer. This structural modification is not merely cosmetic; it fundamentally alters the thermodynamics of micelle formation and protein-detergent complex (PDC) stability.

The "Rigidity" Hypothesis

The cyclohexyl tail restricts the conformational freedom of the detergent's hydrophobic region. When Cymal-5 packs around the transmembrane domain of a protein, this rigidity reduces the entropic penalty often associated with detergent binding.

-

Linear Chains (DDM): Highly flexible, can pack irregularly, forming large, "fluffy" micelles (~72 kDa).

-

Cyclic Tails (Cymal-5): Constrained geometry leads to tighter packing and significantly smaller micelle radii (~23–30 kDa).

DOT Diagram: Structural Logic of Cymal-5

The following diagram illustrates the amphiphilic structure and its impact on micelle curvature compared to linear analogs.

Figure 1: Structural composition of Cymal-5 showing how the cyclohexyl tail influences micelle size and critical micelle concentration.

Part 2: Physicochemical Metrics

The following data aggregates values from primary manufacturers (Anatrace, GoldBio) and seminal characterization papers.

| Property | Value | Context/Significance |

| Molecular Weight (Monomer) | 494.57 Da | Relatively small monomer facilitates rapid diffusion. |

| Micelle Molecular Weight | ~23,000 – 32,000 Da | Critical for Crystallography. Much smaller than DDM (~72 kDa), allowing for tighter crystal lattice contacts. |

| Critical Micelle Concentration (CMC) | ~2.4 – 5.0 mM (0.12% w/v) | High CMC allows for easy removal via dialysis or ultrafiltration. |

| Aggregation Number | ~47 (H2O) | Indicates a small number of monomers per micelle. |

| Hydrophile-Lipophile Balance (HLB) | ~11.2 - 12.6 | Soluble in water; non-ionic nature preserves native protein charge states. |

| Absorbance (280 nm) | < 0.04 (1% solution) | Optically transparent; does not interfere with UV protein quantification. |

Technical Note: CMC values are sensitive to ionic strength. In 0.15 M NaCl, the CMC of Cymal-5 drops slightly to ~2.0 mM.[1] Always calculate buffer specificities before preparing stock solutions.

Part 3: Comparative Analysis (The "Middle Ground")